4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(phenylsulfonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(BENZENESULFONYL)-4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE is a complex organic compound that belongs to the class of piperidine derivatives It features a benzenesulfonyl group, a 1,2,4-oxadiazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(BENZENESULFONYL)-4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the piperidine ring: The piperidine ring can be introduced through nucleophilic substitution reactions.
Introduction of the benzenesulfonyl group: This step often involves sulfonylation reactions using benzenesulfonyl chloride in the presence of a base.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-(BENZENESULFONYL)-4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or sulfonyl chlorides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential pharmacological properties could be explored for therapeutic applications.
Industry: The compound could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(BENZENESULFONYL)-4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
1-(BENZENESULFONYL)-4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PYRROLIDINE: This compound features a pyrrolidine ring instead of a piperidine ring.
1-(BENZENESULFONYL)-4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]MORPHOLINE: This compound has a morpholine ring in place of the piperidine ring.
Uniqueness: 1-(BENZENESULFONYL)-4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE is unique due to its specific combination of functional groups and ring structures, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C20H21N3O3S |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
5-[1-(benzenesulfonyl)piperidin-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C20H21N3O3S/c1-15-7-9-16(10-8-15)19-21-20(26-22-19)17-11-13-23(14-12-17)27(24,25)18-5-3-2-4-6-18/h2-10,17H,11-14H2,1H3 |
InChI Key |
ZUFWBJRPMSCRNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3CCN(CC3)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.